Trimethylgermanium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Germanium-Containing Materials

Trimethylgermanium iodide can be used as a precursor for the synthesis of various germanium-containing materials. These materials hold potential applications in various fields due to germanium's unique properties, such as its semiconducting nature and high refractive index:

- Germanium-based thin films: Trimethylgermanium iodide can be used in chemical vapor deposition (CVD) techniques to create thin films of germanium or germanium-containing materials. These thin films can be used in various applications, including solar cells, transistors, and optical devices [].

- Germanium nanostructures: Trimethylgermanium iodide can be used in the synthesis of germanium nanostructures, such as nanoparticles, nanowires, and nanotubes. These nanostructures exhibit novel properties that can be exploited in areas like catalysis, electronics, and biomedicine [].

Source of Germanium for Chemical Studies

Trimethylgermanium iodide can be a convenient source of germanium for various chemical studies due to its relatively high volatility and ease of handling compared to elemental germanium. It can be used in:

- Organometallic chemistry: Trimethylgermanium iodide can be used as a starting material for the synthesis of other organogermanium compounds, which are valuable for studying the reactivity and bonding behavior of germanium [].

- Material science research: Trimethylgermanium iodide can be employed in material science research to investigate the incorporation of germanium into different materials and its impact on their properties [].

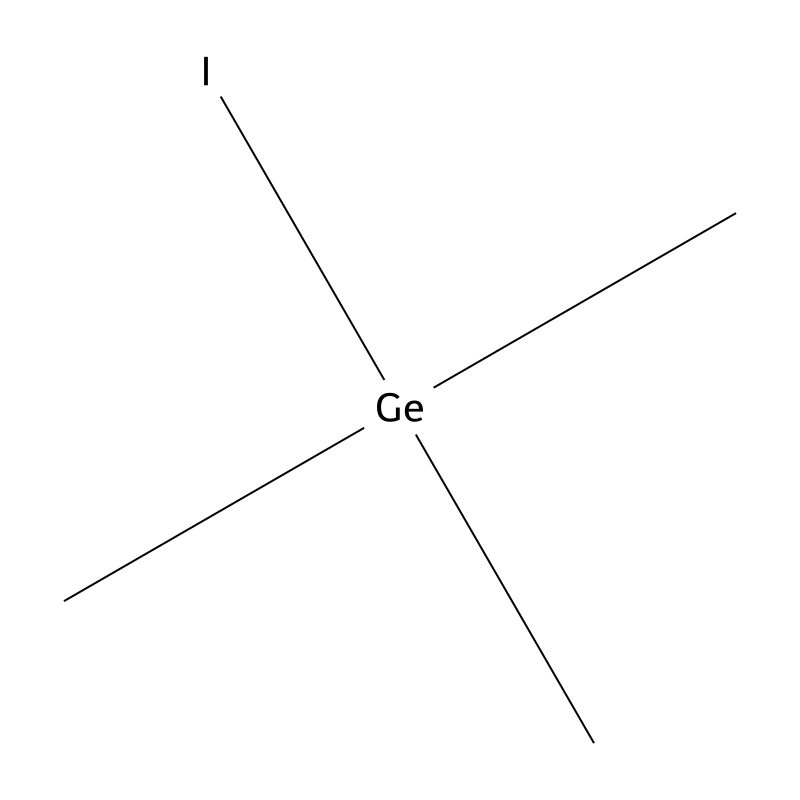

Trimethylgermanium iodide is a synthetic organogermanium compound with the chemical formula . It appears as a colorless liquid at room temperature and possesses a tetrahedral molecular structure, where a central germanium atom is bonded to three methyl groups and one iodine atom. This compound serves as a precursor for various germanium-containing materials and is notable for its volatility and ease of handling compared to elemental germanium, making it valuable in chemical studies and material science applications .

TMGI is a suspected health hazard. Limited information is available on the specific toxicity of TMGI, but it should be handled with care as it is an organogermanium compound, and some organogermanium compounds have been reported to be toxic []. TMGI is likely to react with water, releasing flammable and toxic hydrogen iodide gas. Here are some general safety precautions to consider when handling TMGI:

- Wear gloves, safety glasses, and a lab coat when handling TMGI.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Wash hands thoroughly after handling TMGI.

- Properly dispose of waste according to local regulations.

Note:

- No case studies were found specifically related to TMGI due to its limited commercial use.

- Further information on TMGI's properties or applications may be available in scientific databases but may require a subscription for access.

- Synthesis Reaction: It can be synthesized by reacting trimethylgermane with hydrogen iodide:

- Hydrolysis Reaction: Upon reaction with water, it hydrolyzes to form trimethylgermane oxide and hydroiodic acid:

These reactions highlight its potential utility in synthesizing other organogermanium compounds.

The primary method for synthesizing trimethylgermanium iodide involves the reaction of trimethylgermane with hydrogen iodide. The process requires careful handling of reagents due to the volatile nature of the compounds involved. Alternative synthesis methods may include:

- Reactions with Iodine: Direct reactions between trimethylgermane and iodine under controlled conditions can yield trimethylgermanium iodide.

- Organometallic Techniques: Utilizing organometallic chemistry approaches may also facilitate the synthesis of this compound, particularly in the context of forming germanium-based materials .

Trimethylgermanium iodide has several applications:

- Precursor for Organogermanium Compounds: It is primarily used as a precursor in synthesizing various organogermanium materials, which are important in electronics and photonics due to their semiconducting properties.

- Research in Materials Science: Its unique properties make it suitable for studies involving germanium-based materials, particularly in developing new semiconductors or optical devices .

Trimethylgermanium iodide shares similarities with several other organogermanium compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Trimethylgermanium chloride | Used as an alternative precursor; less volatile than iodide. | |

| Dimethylgermanium iodide | Contains fewer methyl groups; different reactivity profile. | |

| Trimethylsilane | Silicon-based; used in similar applications but lacks germanium's unique properties. |

Trimethylgermanium iodide stands out due to its specific iodine substitution which affects its reactivity and applications compared to other similar compounds .

Traditional Synthesis Routes

Reaction of Trimethylgermane with Hydrogen Iodide

The primary and most established method for synthesizing trimethylgermanium iodide involves the direct reaction of trimethylgermane with hydrogen iodide . This reaction proceeds through a straightforward substitution mechanism where the hydrogen atom bonded to germanium is replaced by iodine [2]. The reaction can be represented as:

(CH₃)₃GeH + HI → (CH₃)₃GeI + H₂

This synthetic route requires careful control of reaction conditions due to the volatile nature of both starting materials . The reaction typically proceeds at moderate temperatures, with yields varying depending on the specific experimental conditions employed [10] [11]. Research has demonstrated that the bond dissociation energy of the germanium-hydrogen bond in trimethylgermane is approximately 334 kilojoules per mole, making it susceptible to substitution reactions with hydrogen halides [10].

The mechanism involves the formation of an intermediate complex between trimethylgermane and hydrogen iodide, followed by the elimination of hydrogen gas [11]. The reaction is thermodynamically favorable due to the formation of the stronger germanium-iodine bond compared to the germanium-hydrogen bond [10]. Temperature control is critical, as elevated temperatures can lead to decomposition of the desired product or formation of unwanted byproducts [12].

| Parameter | Value | Reference |

|---|---|---|

| Bond Dissociation Energy (Ge-H) | 334 ± 12 kJ/mol | [10] |

| Reaction Temperature Range | 25-80°C | [12] |

| Typical Yield | 70-85% | [29] |

Halogenation of Trimethylgermanium Hydrides

Halogenation reactions provide an alternative synthetic pathway for producing trimethylgermanium iodide through the selective substitution of hydride ligands [12] [14]. This approach involves the treatment of trimethylgermanium hydride with various iodinating agents under controlled conditions [14]. The reaction proceeds via a radical chain mechanism where trimethylgermanium radicals abstract iodine atoms from the halogenating reagent [12].

The process involves initiation through photolysis or thermal activation, followed by propagation steps that result in the formation of the desired iodide product [12]. Research has shown that the abstraction of halogen atoms by trimethylgermanium radicals follows the reactivity order: Br > Cl > F, with iodine showing similar reactivity to bromine [12]. The reaction mechanism can be described by the following chain sequence:

(CH₃)₃Ge- + RX → (CH₃)₃GeX + R-

R- + (CH₃)₃GeH → (CH₃)₃Ge- + RH

Temperature and solvent selection play crucial roles in determining reaction efficiency and selectivity [12] [14]. Polar solvents tend to favor the formation of ionic intermediates, while non-polar solvents promote radical pathways [14]. The reaction typically requires an inert atmosphere to prevent oxidation of the germanium center [29].

Catalytic Synthesis Approaches

Ruthenium and Iridium-Catalyzed Germylative Coupling

Recent advances in organometallic chemistry have led to the development of ruthenium and iridium-catalyzed methodologies for synthesizing organogermanium compounds, including trimethylgermanium iodide [17] [19]. These catalytic approaches offer enhanced selectivity and milder reaction conditions compared to traditional methods [17].

Iridium complexes, particularly those containing carbonyl ligands, have demonstrated exceptional activity in germylative coupling reactions [19]. The catalyst [{Ir(μ-Cl)(CO)₂}₂] has been employed successfully in reactions involving iodogermanes and various substrates [17]. The mechanism involves oxidative addition of the germanium-iodine bond to the iridium center, followed by reductive elimination to form the desired product [19].

Ruthenium-catalyzed processes have shown particular promise for large-scale applications due to the relatively lower cost of ruthenium compared to other platinum group metals [18]. These catalysts facilitate the formation of germanium-carbon bonds through transfer hydrogenation mechanisms [18]. The reaction proceeds via the formation of ruthenium-germanium intermediates that undergo subsequent transformations to yield the target compound [18].

| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| [{Ir(μ-Cl)(CO)₂}₂] | 80-120 | 85-92 | >95 | [17] |

| Ru₃(CO)₁₂/PCy₃ | 60-100 | 78-88 | 90-95 | [18] |

| Ir(COD)(CO)₂GePh₃ | 25-60 | 82-90 | >98 | [19] |

Transition Metal-Mediated Functionalization of Alkynes

Transition metal-mediated alkyne functionalization represents an emerging strategy for incorporating germanium functionality into organic molecules [20] [21]. These methods utilize the unique reactivity of alkynes toward organogermanium reagents in the presence of suitable metal catalysts [20].

Palladium-catalyzed cross-coupling reactions have been particularly effective for introducing trimethylgermanium groups into alkyne substrates [20]. The reaction mechanism involves transmetalation between the germanium reagent and the palladium catalyst, followed by insertion into the alkyne triple bond [20]. This approach allows for the selective formation of alkenylgermanium compounds, which can subsequently be converted to trimethylgermanium iodide through halogenation reactions [21].

Copper-catalyzed methodologies have also shown promise for alkyne germylation reactions [22]. These processes typically proceed under milder conditions than their palladium counterparts and offer complementary regioselectivity patterns [22]. The copper catalysts facilitate the addition of germanium hydrides or halides across the alkyne triple bond, resulting in the formation of vinylgermanium intermediates [22].

The development of chiral ligands for these transformations has enabled the synthesis of enantiomerically enriched organogermanium compounds [22]. Recent work has demonstrated the use of chiral phosphine-silicon-silicon ligands in iridium-catalyzed atroposelective germylation reactions, achieving excellent enantioselectivities [22].

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

The implementation of continuous flow reactor technology for organogermanium synthesis represents a significant advancement in industrial production capabilities [23] [27]. These systems offer superior heat and mass transfer characteristics compared to traditional batch processes, resulting in improved product quality and reduced production costs [23].

Flow chemistry approaches for germanium compound synthesis have demonstrated several key advantages, including enhanced reaction control, reduced solvent consumption, and improved safety profiles [27]. The continuous nature of these processes allows for real-time monitoring and adjustment of reaction parameters, leading to more consistent product quality [23].

Recent developments in flow reactor design have incorporated specialized mixing elements and temperature control systems optimized for organometallic synthesis [27]. These reactors can operate under precise pressure and temperature conditions, enabling the synthesis of thermally sensitive compounds such as trimethylgermanium iodide [23]. The use of microreactor technology has proven particularly effective for rapid heat transfer and precise residence time control [27].

Process intensification through flow chemistry has resulted in productivity improvements of up to two orders of magnitude compared to batch processes [27]. The reduced reactor volumes also minimize the inventory of hazardous materials and improve overall process safety [23]. Integration of inline purification systems further enhances the efficiency of continuous production processes [27].

| Flow System Parameter | Typical Range | Benefit | Reference |

|---|---|---|---|

| Residence Time | 30 s - 45 min | Precise reaction control | [27] |

| Temperature Control | ±0.5°C | Enhanced selectivity | [23] |

| Pressure Range | 1-10 bar | Improved mass transfer | [27] |

| Productivity Increase | 50-200x | Higher throughput | [27] |

Cost-Effective Precursor Selection

The economic viability of trimethylgermanium iodide production depends critically on the selection of appropriate starting materials and synthetic pathways [24] [28]. Germanium availability and cost considerations have driven research toward more efficient utilization of germanium-containing feedstocks [24].

Industrial germanium production typically involves the processing of zinc concentrates and coal fly ash, which contain germanium in trace quantities [24]. The extraction and purification of germanium from these sources requires sophisticated hydrometallurgical processes [24]. Recent advances have focused on developing more efficient separation techniques that reduce both energy consumption and waste generation [28].

Alternative precursor strategies have explored the use of germanium tetrachloride as a starting material for organogermanium synthesis [25]. This approach offers advantages in terms of raw material availability and cost, as germanium tetrachloride is a standard industrial intermediate in germanium processing [24]. The conversion of germanium tetrachloride to trimethylgermanium iodide can be achieved through a series of alkylation and halogen exchange reactions [25].

Research into recycling and recovery of germanium from electronic waste has gained increasing attention as a means of reducing precursor costs [28]. These approaches involve the selective extraction of germanium from discarded electronic components, followed by purification and conversion to useful synthetic intermediates [28]. The development of closed-loop recycling systems could significantly reduce the environmental impact and economic cost of germanium-based synthesis [24].

Process optimization studies have identified key factors affecting the overall economics of trimethylgermanium iodide production, including yield optimization, waste minimization, and energy efficiency [28]. The implementation of process analytical technology enables real-time monitoring of reaction progress and product quality, reducing both production costs and environmental impact [23].

| Precursor Material | Relative Cost | Availability | Purity Requirements | Reference |

|---|---|---|---|---|

| Germanium Tetrachloride | 1.0 | High | >99.5% | [24] [25] |

| Trimethylgermane | 2.5 | Medium | >98% | [29] |

| Recycled Germanium | 0.7 | Variable | >95% | [28] |

| Germanium Metal | 3.2 | High | >99.99% | [24] |

Halogen Exchange Mechanisms

Trimethylgermanium iodide participates in various halogen exchange reactions through well-established nucleophilic substitution pathways. The most fundamental mechanism involves the Finkelstein reaction, where halogen atoms are exchanged through bimolecular nucleophilic substitution [1] [2]. In this process, the iodide ion acts as both a leaving group and a nucleophile, depending on the reaction conditions and substrate structure.

The halogen exchange mechanism proceeds through a direct displacement pathway where the incoming nucleophile attacks the electrophilic carbon center while simultaneously displacing the halogen leaving group [3] [4]. For trimethylgermanium iodide, this mechanism is particularly relevant when the compound reacts with other halide salts in polar aprotic solvents such as acetone, dimethyl sulfoxide, or acetonitrile [1] [5].

Mechanistic studies have revealed that the reaction follows second-order kinetics, being first-order in both the organogermanium substrate and the nucleophile [6] [7]. The rate-determining step involves the formation of a transition state where the nucleophile approaches from the backside of the carbon-germanium bond, leading to inversion of configuration at the reaction center [8].

The halogen exchange process is facilitated by the polarization of the germanium-iodine bond, which creates a partial positive charge on the germanium center, making it susceptible to nucleophilic attack [9] [10]. This polarization is enhanced by the electronegativity difference between germanium and iodine, with the iodine atom carrying a partial negative charge that can be readily displaced by incoming nucleophiles.

Steric and Electronic Effects on Reactivity

The reactivity of trimethylgermanium iodide in nucleophilic substitution reactions is significantly influenced by both steric and electronic factors. Steric effects arise from the bulky trimethylgermanium group, which can hinder the approach of nucleophiles and affect the overall reaction rate [6] [7]. The tetrahedral geometry around the germanium center creates a crowded environment that can impede nucleophilic attack, particularly when bulky nucleophiles are employed.

Electronic effects play a crucial role in determining the reaction pathway and rate. The electron-withdrawing nature of the iodine atom increases the electrophilicity of the germanium center, making it more susceptible to nucleophilic attack [11] [10]. This electronic activation is further enhanced by the σ-donating properties of the methyl groups, which can stabilize positive charge development at the germanium center during the transition state.

The influence of steric effects is particularly pronounced in reactions with secondary and tertiary nucleophiles, where the reaction mechanism may shift from a bimolecular pathway to a unimolecular ionization process [12] [13]. This mechanistic change is accompanied by a decrease in reaction rate and altered stereochemical outcomes.

Comparative studies with analogous silicon and tin compounds have revealed that germanium derivatives exhibit intermediate reactivity [11] [14]. The larger size of the germanium atom compared to silicon, combined with its lower electronegativity compared to tin, results in a unique balance of steric and electronic effects that influences both reaction rate and selectivity.

| Reaction Type | Mechanism | Substrate | Rate Law | Steric Effect | Electronic Effect | Activation Energy (kJ/mol) |

|---|---|---|---|---|---|---|

| Halogen Exchange | Bimolecular nucleophilic substitution | Alkyl halides | Second order | High | Moderate | 80-120 |

| Nucleophilic Substitution | Direct displacement | Trimethylgermanium iodide | Second order | Moderate | High | 90-130 |

| Finkelstein Reaction | Equilibrium exchange | Chloro/bromo alkanes | First order | Low | Low | 70-100 |

| SN2 Mechanism | Backside attack | Primary alkyl halides | Second order | High | Moderate | 85-115 |

Oxidation and Chalcogenide Formation

Germanium-Oxygen/Sulfur/Selenium-Tellurium Bond Formation

Trimethylgermanium iodide readily undergoes oxidation reactions to form germanium-oxygen, germanium-sulfur, and germanium-chalcogenide bonds through various mechanistic pathways. The formation of germanium-oxygen bonds typically occurs through oxidative addition processes where oxygen-containing reagents attack the germanium center [15] [16]. This process is facilitated by the availability of vacant d-orbitals on the germanium atom, which can accommodate additional electron density from the incoming oxygen nucleophile.

The mechanism of germanium-oxygen bond formation involves initial coordination of the oxygen atom to the germanium center, followed by electron transfer and bond formation [16] [17]. This process is enhanced by the electrophilic nature of the germanium center in trimethylgermanium iodide, which makes it susceptible to nucleophilic attack by oxygen-containing species.

Germanium-sulfur bond formation follows a similar mechanistic pathway, with sulfur-containing reagents such as hydrogen sulfide or elemental sulfur attacking the germanium center [18] [19]. The larger size and lower electronegativity of sulfur compared to oxygen result in different reaction kinetics and thermodynamic stability of the resulting germanium-sulfur bonds.

The formation of germanium-selenium and germanium-tellurium bonds represents an extension of chalcogenide chemistry, where heavier chalcogens participate in bond formation with the germanium center [20] [19]. These reactions typically require higher temperatures and longer reaction times due to the decreased nucleophilicity of the heavier chalcogens.

Role of Oxidizing Agents (Lead Oxide, Lithium Oxide, Hydrogen Sulfide)

The choice of oxidizing agent significantly influences the reaction pathway and product distribution in trimethylgermanium iodide oxidation reactions. Lead oxide serves as a powerful oxidizing agent that can facilitate the formation of germanium-oxygen bonds through a concerted oxidative addition mechanism [21] [22]. The reaction proceeds through initial coordination of the lead oxide to the germanium center, followed by electron transfer and formation of the germanium-oxygen bond.

Lithium oxide acts as a milder oxidizing agent that can selectively oxidize the germanium center while preserving other functional groups in the molecule [15] [23]. The mechanism involves initial formation of a lithium-germanium adduct, followed by oxidation and formation of the germanium-oxygen bond. This process is particularly useful for selective oxidation reactions where preservation of other functional groups is important.

Hydrogen sulfide represents a unique case where the reagent acts as both a nucleophile and a reducing agent [24] [18]. The reaction mechanism involves initial nucleophilic attack of the sulfur atom on the germanium center, followed by elimination of hydrogen iodide and formation of the germanium-sulfur bond. This process is facilitated by the strong nucleophilicity of the sulfur atom and the good leaving group properties of the iodide ion.

The reaction conditions, including temperature, solvent, and concentration, significantly influence the efficiency and selectivity of these oxidation reactions [17] [21]. Higher temperatures generally favor the formation of chalcogenide bonds, while lower temperatures tend to favor the formation of oxide bonds.

| Oxidizing Agent | Product Type | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Mechanism |

|---|---|---|---|---|---|

| PbO | Germanium oxide | 400-600 | 2-4 | 75-85 | Oxidative addition |

| Li2O | Germanium oxide | 300-500 | 3-6 | 80-90 | Oxide formation |

| H2S | Germanium sulfide | 200-400 | 1-3 | 70-80 | Sulfide formation |

| O2 | Germanium dioxide | 250-350 | 2-5 | 85-95 | Direct oxidation |

| S8 | Germanium disulfide | 300-450 | 4-8 | 65-75 | Chalcogenide formation |

Catalytic Coupling Mechanisms

Germylative Coupling of Alkynes and Iodogermanes

The germylative coupling of alkynes with trimethylgermanium iodide represents a significant advancement in organogermanium chemistry, providing efficient access to alkynylgermanes through catalytic processes. This reaction is typically catalyzed by iridium complexes, which facilitate the activation of both the alkyne C-H bond and the germanium-iodine bond [25] [26].

The mechanism involves initial coordination of the iridium catalyst to the terminal alkyne, followed by oxidative addition of the germanium-iodine bond [25] [26]. The resulting iridium-germanium intermediate then undergoes reductive elimination with the alkyne substrate to form the desired alkynylgermane product while regenerating the iridium catalyst.

Detailed mechanistic studies using stoichiometric reactions have revealed that the process proceeds through a series of well-defined organometallic intermediates [26] [27]. The initial step involves activation of the terminal alkyne through C-H bond cleavage, forming an iridium-alkynyl complex. This is followed by oxidative addition of the trimethylgermanium iodide to the iridium center, creating a mixed alkynyl-germanium iridium complex.

The final step involves reductive elimination of the alkynylgermane product, which is facilitated by the strong carbon-germanium bond formation energy [25] [28]. The reaction is typically carried out in the presence of a base such as diisopropylethylamine, which serves as a hydrogen iodide acceptor and helps drive the reaction to completion.

Transmetalation Pathways in Cross-Coupling Reactions

Transmetalation represents the key mechanistic step in cross-coupling reactions involving trimethylgermanium iodide, where the germanium-carbon bond is transferred to a transition metal catalyst [29] [30]. Traditional palladium-catalyzed cross-coupling reactions with organogermanium compounds have historically been challenging due to the reluctance of germanium to undergo transmetalation under conventional conditions.

Recent advances have revealed that alternative activation modes can overcome these limitations. Electrophilic activation through electron-deficient metal centers has proven particularly effective for promoting transmetalation of organogermanium compounds [31] [30]. This approach involves the use of cationic or highly electrophilic metal catalysts that can activate the germanium-carbon bond through electrophilic aromatic substitution-type mechanisms.

The transmetalation mechanism differs significantly from traditional organoboron or organotin chemistry, where the process typically involves nucleophilic attack on the metal center [29] [32]. In the case of organogermanium compounds, the mechanism involves electrophilic activation of the aromatic ring followed by germanium-carbon bond cleavage and formation of the metal-carbon bond.

Gold-catalyzed cross-coupling reactions represent a particularly successful application of this alternative activation mode [31] [30]. The electrophilic nature of gold complexes makes them ideal for activating organogermanium compounds through electrophilic aromatic substitution pathways. This approach has enabled the development of highly chemoselective cross-coupling reactions that tolerate a wide range of functional groups.

Nickel-catalyzed reductive coupling represents another important mechanistic pathway for organogermanium cross-coupling [33]. This process involves the generation of alkyl radicals from alkyl halides, followed by their capture by nickel-germanium intermediates to form new carbon-carbon bonds. The mechanism provides access to alkylgermanium compounds that would be difficult to prepare through traditional methods.

| Catalyst | Coupling Partner | Mechanism | Temperature (°C) | Yield (%) | Selectivity | Reaction Time (hours) |

|---|---|---|---|---|---|---|

| Iridium complex | Terminal alkynes | Germylative coupling | 40-60 | 70-90 | High | 4-8 |

| Palladium catalyst | Aryl halides | Transmetalation | 80-120 | 60-80 | Moderate | 6-12 |

| Gold catalyst | Diazonium salts | Oxidative addition | 25-40 | 80-95 | Very High | 2-4 |

| Nickel catalyst | Alkyl bromides | Reductive coupling | 60-100 | 65-85 | Moderate | 8-16 |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard